REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12].O.NN.[C:16]([O-])(=O)C.[Na+].IC>C1COCC1.CCCCCCC>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:16])(=[O:10])=[O:9])=[CH:4][C:3]=1[F:12] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11.38 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in industrial methylated spirit (200 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated to half of the initial volume
|
Type
|
ADDITION
|
Details
|
Water (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (3×300 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting from 15% to 35% EtOAc/heptane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |